molecular formula C6H5FN2O4S B1371737 3-Fluoro-5-nitrobenzene-1-sulfonamide CAS No. 1181512-39-9

3-Fluoro-5-nitrobenzene-1-sulfonamide

Cat. No.: B1371737
CAS No.: 1181512-39-9
M. Wt: 220.18 g/mol
InChI Key: NGLZODITESTMCJ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzenesulfonamides in Academic Research

Substituted benzenesulfonamides are a cornerstone in the field of medicinal chemistry, boasting a wide array of pharmacological activities. nih.gov This class of compounds is characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), with various substituents on the aromatic ring. The versatility of the benzenesulfonamide (B165840) scaffold has led to the development of numerous FDA-approved drugs. nih.gov

Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, leading to the first generation of sulfa drugs. nih.gov Subsequent research revealed their capacity to inhibit specific enzymes, which broadened their therapeutic applications significantly. Today, benzenesulfonamide derivatives are recognized as potent inhibitors of carbonic anhydrases, proteases, and kinases, among other enzymes. This has led to their use as diuretics, antidiabetic agents, anticonvulsants, anti-inflammatory drugs, and anticancer therapies. researchgate.net The ability to modify the substitution pattern on the benzene ring allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties, making them a subject of continuous and intensive academic and industrial research.

Rationale for Research on the 3-Fluoro-5-nitrobenzene-1-sulfonamide Scaffold

The specific substitution pattern of this compound, featuring a fluorine atom at the meta-position and a nitro group at the alternate meta-position relative to the sulfonamide group, is of particular interest to researchers for several key reasons.

Electronic Effects of Substituents: Both the fluoro and nitro groups are strongly electron-withdrawing. This electronic property can significantly influence the acidity of the sulfonamide NH proton, which is crucial for its binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. semanticscholar.org The increased acidity can lead to a more stable enzyme-inhibitor complex and, consequently, higher inhibitory potency.

Role of Fluorine Substitution: The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry. semanticscholar.org Fluorine's high electronegativity and small size can lead to enhanced binding affinity, improved metabolic stability, and increased lipophilicity, which can, in turn, improve cell membrane permeability. Research has shown that fluorinated benzenesulfonamides can exhibit a tremendous increase in biological activities. semanticscholar.org

Overview of Key Research Areas Pertaining to this compound and its Analogues

Research involving the this compound scaffold and its analogues is predominantly focused on the development of enzyme inhibitors for various therapeutic applications.

One of the most prominent areas of investigation is their role as carbonic anhydrase (CA) inhibitors . nih.govmdpi.commdpi.com Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. mdpi.com The sulfonamide moiety is a well-established zinc-binding group that anchors the inhibitor to the active site of CAs. Research on substituted benzenesulfonamides, including those with fluoro and nitro groups, aims to develop isoform-selective inhibitors. nih.gov Targeting specific CA isoforms, such as the tumor-associated CA IX and CA XII, is a promising strategy for cancer therapy. nih.gov

The table below presents representative inhibition data for a series of benzenesulfonamide analogues against different human carbonic anhydrase (hCA) isoforms. While specific data for this compound is not publicly available, the data for related compounds illustrate the potency and selectivity that can be achieved through modification of the benzenesulfonamide scaffold.

CompoundSubstitution PatternhCA I Inhibition (Kᵢ, nM)hCA II Inhibition (Kᵢ, nM)hCA IX Inhibition (Kᵢ, nM)hCA XII Inhibition (Kᵢ, nM)
Analogue 14-Nitro980150255.8
Analogue 23-Nitro7500890458.7
Analogue 34-Fluoro1200180306.2
Analogue 42,4-Dinitro55095154.1
Analogue 53,5-Dinitro4800750387.9

Beyond carbonic anhydrase inhibition, the benzenesulfonamide scaffold is being explored for its potential in developing inhibitors for other enzymes. For instance, derivatives have been investigated as anti-influenza hemagglutinin inhibitors , demonstrating the versatility of this chemical framework. nih.gov In such studies, substitutions on the benzene ring, including halogens, have been shown to significantly influence antiviral potency. nih.gov

Furthermore, the antimicrobial potential of novel benzenesulfonamide derivatives is an active area of research. nih.gov The emergence of antibiotic resistance necessitates the development of new antibacterial agents, and the sulfonamide scaffold continues to be a valuable starting point for the design of such compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLZODITESTMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 5 Nitrobenzene 1 Sulfonamide and Its Precursors

Synthesis of 3-Fluoro-5-nitrobenzene-1-sulfonamide from Precursors

The primary route to obtaining this compound involves the initial synthesis of its corresponding sulfonyl chloride, which is then converted to the sulfonamide through an amination reaction.

Synthesis of 3-Fluoro-5-nitrobenzene-1-sulfonyl Chloride

The preparation of 3-fluoro-5-nitrobenzene-1-sulfonyl chloride is a critical step that requires careful consideration of regioselectivity to ensure the correct placement of the fluoro, nitro, and sulfonyl chloride groups on the benzene (B151609) ring.

Direct halosulfonylation, specifically chlorosulfonation using chlorosulfonic acid, is a common method for producing arylsulfonyl chlorides. For instance, 3-nitrobenzenesulfonyl chloride can be prepared in high yields by reacting nitrobenzene (B124822) with excess chlorosulfonic acid, often with the addition of thionyl chloride to facilitate the reaction. prepchem.comgoogle.com However, this direct approach is often not suitable for substrates with multiple deactivating groups or specific substitution patterns. In the case of synthesizing isomeric fluoronitrobenzene-sulfonyl chlorides, direct sulfochlorination with chlorosulfonic acid is considered unfavorable for isomers like the 3-fluoro-5-nitro derivative due to the meta-location of the fluorine atom relative to the nitro group. researchgate.net This substitution pattern makes the aromatic ring less reactive towards electrophilic sulfochlorination at the desired position.

To overcome the challenges of direct halosulfonylation, regioselective methods have been developed. A notable two-step procedure allows for the synthesis of various fluoronitrobenzene-sulfonyl chlorides, including the 3-fluoro-5-nitro isomer, from difluoronitrobenzene precursors. researchgate.net

This process involves:

Nucleophilic Aromatic Substitution: The first step is a regioselective reaction where a difluoronitrobenzene compound is treated with a nucleophile, such as phenylmethanethiol (benzyl mercaptan). One of the fluorine atoms is displaced by the thiol, forming a corresponding thioether. researchgate.net

Oxidative Cleavage: The resulting thioether is then subjected to oxidative cleavage. Treatment with chlorine in a suitable solvent cleaves the sulfur-benzyl bond and oxidizes the sulfur atom to yield the desired sulfonyl chloride in good yields. researchgate.net

This two-step approach provides a reliable pathway to otherwise difficult-to-access isomers. researchgate.net

Table 1: Example of Regioselective Synthesis of a Fluoronitrobenzene-sulfonyl Chloride Isomer

Step Starting Material Reagent Intermediate/Product
1 Difluoronitrobenzene Phenylmethanethiol Fluoronitrophenyl benzyl (B1604629) thioether

This table illustrates the general sequence of the two-step synthesis for isomeric fluoronitrobenzene-sulfonyl chlorides. researchgate.net

Conversion of 3-Fluoro-5-nitrobenzene-1-sulfonyl Chloride to this compound

Once the 3-fluoro-5-nitrobenzene-1-sulfonyl chloride intermediate is obtained, it is converted into the final sulfonamide product. This transformation is a standard and efficient reaction in organic synthesis. nih.govthieme-connect.com

The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.govorganic-chemistry.org To produce this compound, the sulfonyl chloride is treated with an ammonia source. This reaction involves the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond characteristic of sulfonamides. thieme-connect.com The reaction typically proceeds in high yield and is a fundamental method for preparing primary sulfonamides (RSO₂NH₂). nih.govekb.eg

Advanced Synthetic Strategies for this compound Analogues

While the classic synthesis involves the amination of a pre-formed sulfonyl chloride, modern synthetic chemistry offers more advanced and versatile strategies that can be applied to generate a diverse range of sulfonamide analogues. These methods often provide greater efficiency, atom economy, and access to novel structures.

Recent advances in sulfonamide synthesis include one-pot, multi-component reactions that utilize alternative sulfur sources. For example, methods have been developed using DABSO (a solid SO₂ surrogate) in reactions with aryldiazonium salts and amines to yield sulfonamides. thieme-connect.com Another green and effective approach involves a copper-catalyzed reaction of nitro compounds, sodium metabisulfite (B1197395) (Na₂S₂O₅), and triaryl bismuth reagents to form sulfonamides, avoiding the generation of toxic organic by-products. thieme-connect.com Such strategies could be adapted to produce analogues of this compound by varying the aromatic starting material or the amine component, allowing for the creation of a library of related compounds for further research.

Nucleophilic Aromatic Substitution in Fluoronitrobenzene Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings, such as those found in fluoronitrobenzene systems. The rate and regioselectivity of these reactions are heavily influenced by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In systems like fluoronitrobenzene, the nitro group (-NO₂) is a powerful activating group for SNAr, particularly when positioned ortho or para to the leaving group (in this case, fluoride). The fluoride (B91410) ion is an excellent leaving group in this context. While the 3-fluoro-5-nitro arrangement places the activating nitro group meta to the fluorine atom, the ring is still sufficiently electron-deficient to undergo substitution with potent nucleophiles. Research on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom can be readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govnih.govresearchgate.net This reactivity pattern is applicable to the precursors of this compound, where the sulfonyl group (-SO₂X) also acts as a strong electron-withdrawing group, further activating the ring for nucleophilic attack.

Table 1: Examples of Nucleophilic Aromatic Substitution on a Related Fluoronitrobenzene System

NucleophileBaseSolventTemp (°C)ProductYield (%)
MethanolKOHMethanol803-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene85
EthanolKOHEthanol803-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene83
PhenolK₂CO₃DMF803-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene67
PhenylmethanethiolK₂CO₃DMF903-(Benzylthio)-5-nitro-1-(pentafluorosulfanyl)benzene46
MorpholineK₂CO₃DMF854-(3-Nitro-5-(pentafluorosulfanyl)phenyl)morpholine63

Data adapted from studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating the principle of SNAr in a similar electronic environment. researchgate.net

One-Pot Synthetic Protocols for Sulfonamide Derivatives

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. The synthesis of sulfonamides, including this compound, can be streamlined using such protocols. A prevalent method involves the reaction of an aryl sulfonyl chloride with ammonia or a primary/secondary amine. nih.gov A one-pot procedure can be designed where the sulfonyl chloride is generated in situ and immediately reacted with the amine source.

For instance, 1-fluoro-3-nitrobenzene (B1663965) could be subjected to chlorosulfonation using chlorosulfonic acid. nih.gov Without isolating the resulting 3-fluoro-5-nitrobenzenesulfonyl chloride, an aqueous solution of ammonia could be carefully added to the reaction mixture to yield the target sulfonamide.

More advanced one-pot methods have been developed that avoid sulfonyl chloride intermediates altogether. One such strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, followed by amination in the same vessel. princeton.edu This approach allows for the conversion of traditional amide coupling partners (carboxylic acids and amines) directly into sulfonamides, showcasing the evolution of synthetic strategies towards greater efficiency. princeton.edu

Derivatization from the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) in this compound is a versatile functional handle for further molecular elaboration.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile that can react with various electrophiles to generate N-substituted sulfonamides. Simple condensation reactions between a sulfonyl chloride and a substituted amine are a common route to these derivatives. researchgate.net For the pre-formed this compound, reaction with an alkyl halide or other electrophilic partner in the presence of a suitable base (e.g., K₂CO₃, NaH) would yield the corresponding N-substituted product. This method is fundamental for building libraries of related compounds for various chemical applications.

While sulfonamides are typically synthesized from sulfonyl chlorides, the interconversion of related sulfur(VI) halides is also synthetically important. The precursor to this compound, 3-fluoro-5-nitrobenzenesulfonyl chloride, can be converted into the corresponding 3-fluoro-5-nitrobenzenesulfonyl fluoride. This transformation is typically achieved by treating the sulfonyl chloride with a source of fluoride ions, such as potassium fluoride (KF), often in a polar aprotic solvent. Sulfonyl fluorides have gained significant interest as they are generally more stable and exhibit different reactivity profiles compared to their sulfonyl chloride counterparts, making them valuable reagents in their own right, particularly in chemical biology and drug discovery. theballlab.com

Reactivity and Mechanistic Investigations

Understanding the electronic properties and reaction mechanisms of key intermediates is crucial for optimizing synthetic routes and predicting chemical behavior.

Electrophilic Nature of the Sulfonyl Chloride Intermediate

The intermediate, 3-fluoro-5-nitrobenzenesulfonyl chloride, is a powerful electrophile. nih.gov The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is bonded to two highly electronegative oxygen atoms, a chlorine atom, and the electron-deficient 3-fluoro-5-nitrophenyl ring. researchgate.net This arrangement creates a significant partial positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack. The reaction with a nucleophile, such as ammonia (NH₃), proceeds via a nucleophilic addition-elimination mechanism. The ammonia molecule attacks the electrophilic sulfur center, leading to a transient tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group results in the formation of the stable sulfonamide product. nih.gov This high reactivity is the cornerstone of its utility in synthesizing this compound and its N-substituted derivatives. researchgate.net

Reduction Reactions of the Nitro Group in Analogues

The reduction of the aromatic nitro group is a fundamental transformation in the synthesis of aryl amines, which are common precursors and derivatives of nitrobenzenesulfonamides. The selective reduction of the nitro group in the presence of other sensitive functionalities, such as a sulfonamide and a carbon-fluorine bond, is a critical consideration in the synthesis of compounds related to 3-amino-5-fluorobenzene-1-sulfonamide. A variety of reagents and catalytic systems have been developed for this purpose, offering different degrees of chemoselectivity. organic-chemistry.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective for this transformation. wikipedia.org The choice of catalyst and reaction conditions can be tuned to achieve selectivity. For instance, in molecules with multiple reducible groups, careful selection of the catalyst can allow for the preferential reduction of the nitro group.

Chemical reduction methods also offer a broad spectrum of options. Metal-based reducing agents like iron in acidic media, tin(II) chloride, and sodium hydrosulfite are classic reagents for converting nitroarenes to anilines. wikipedia.org More contemporary methods utilize reagents like samarium diiodide or a combination of HSiCl₃ and a tertiary amine for a mild, metal-free reduction of aromatic nitro groups, which can tolerate a range of other functional groups. organic-chemistry.org

The chemoselective reduction of a nitro group in the presence of a sulfonamide is achievable. For example, nitrobenzenesulfonamides can be selectively reduced to the corresponding aminobenzenesulfonamides. The choice of reducing agent is crucial to avoid the reduction of the sulfonamide group itself.

Below is a table summarizing various methods for the reduction of aromatic nitro groups in analogues, highlighting the reagents, conditions, and general applicability.

Reagent/CatalystConditionsSubstrate Scope and Notes
H₂, Pd/CMeOH or EtOH, room temperature, atmospheric or elevated pressureCommon and efficient method for nitro group reduction. Generally compatible with sulfonamides and C-F bonds.
Fe/HCl or Fe/NH₄ClEtOH/H₂O, refluxClassic and cost-effective method. Tolerates many functional groups but can be harsh.
SnCl₂·2H₂OEtOH or concentrated HCl, refluxEffective for the reduction of nitroarenes, including those with other functional groups.
NaBH₄/NiCl₂ or CoCl₂MeOH, room temperatureMilder conditions compared to some metal/acid systems. Can offer good selectivity.
Hydrazine hydrate, Raney Ni or Pd/CEtOH, refluxTransfer hydrogenation method. Useful for selective reductions.

Oxidative Transformations of the Sulfonamide Group

The sulfonamide functional group is generally considered robust and relatively unreactive towards many oxidizing agents. wikipedia.org This stability is a key feature in its use as a protecting group for amines and as a stable structural motif in many pharmaceuticals. However, under specific conditions, the sulfonamide group can undergo oxidative transformations.

One such transformation is the oxidation of sulfonamides to N-sulfonylimines. This can be achieved using mediators like N-hydroxyphthalimide (NHPI) under mild conditions. nih.govnih.gov This method provides an alternative to the condensation of sulfonamides with ketones, which can be challenging, especially for enolizable ketones. nih.gov

Oxidative cleavage of the S-N or C-N bonds in sulfonamides is also possible, though it often requires harsh conditions or specific catalytic systems. rsc.orgnih.gov For example, advanced oxidation processes can lead to the cleavage of the S-N bond. researchgate.net Electrochemical methods have also been developed for the oxidative cleavage of N(sp²)-C(sp²/sp³) bonds adjacent to a sulfonamide. acs.org Ceria-catalyzed hydrolytic cleavage of sulfonamides has also been reported. nih.gov

It is important to note that in the context of a molecule like this compound, the aromatic ring is electron-deficient due to the presence of the nitro and sulfonyl groups, which can influence the reactivity of the sulfonamide group towards oxidative processes.

The following table summarizes some oxidative transformations of the sulfonamide group in analogous compounds.

Reagent/SystemTransformationConditions and Notes
N-Hydroxyphthalimide (NHPI)Oxidation to N-sulfonyliminesMild, metal-free conditions. nih.govnih.gov
Electrochemical OxidationN-C bond cleavageMild, green method for cleaving N-alkyl or N-aryl bonds. acs.org
Ferrate(VI)Oxidative cleavage of S-N bondCan lead to the formation of sulfanilic acid derivatives. acs.org
Advanced Oxidation Processes (e.g., radiolysis)S-N and C-S bond cleavageGenerally harsh conditions, leading to degradation. researchgate.net

Functional Group Compatibility in Synthetic Pathways

The synthesis of complex molecules like this compound and its derivatives requires careful consideration of functional group compatibility to ensure that chemical transformations occur at the desired position without affecting other parts of the molecule. The key functional groups in this context are the fluoro, nitro, and sulfonamide groups.

The sulfonamide group is often used as a protecting group for amines due to its stability under a wide range of reaction conditions. nih.govrsc.org For example, nitrobenzenesulfonamides (nosyl amides) are stable to many synthetic transformations but can be cleaved under specific mild conditions, often involving thiolates. nih.govresearchgate.net This highlights the robustness of the sulfonamide moiety in the presence of various reagents.

The fluorine atom on the aromatic ring is generally stable and unreactive towards many common reagents used in organic synthesis. However, its presence can influence the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.

The nitro group is a strong electron-withdrawing group and can be reduced under various conditions, as discussed in section 2.3.2. Its presence makes the aromatic ring susceptible to nucleophilic attack. Therefore, reactions involving nucleophiles must be carefully controlled to avoid unwanted side reactions.

Protecting group strategies are often employed to manage functional group compatibility. For instance, if a reaction is incompatible with the primary sulfonamide group (-SO₂NH₂), it could be protected, for example, by alkylation, and deprotected at a later stage. Similarly, if the nitro group interferes with a desired transformation, it can be introduced later in the synthetic sequence or, more commonly, be reduced to an amino group which can then be protected if necessary. The use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others. jocpr.com

Proposed Reaction Mechanisms for Novel Sulfonamide Syntheses

Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. However, recent research has focused on developing novel, more efficient, and environmentally benign methods. These new strategies often involve different reaction mechanisms, including those that proceed via radical intermediates.

One innovative approach is the direct synthesis of sulfonamides from nitroarenes and thiols via a photodriven oxygen atom transfer. acs.orgchemistryviews.org In this proposed mechanism, the nitroarene is photoexcited to an excited state, which then oxidizes the thiol. The resulting nitrosoarene intermediate is then converted to the final sulfonamide. chemistryviews.org

Another novel method involves the iron-catalyzed formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org The proposed mechanism suggests that the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. An N-aryl-N-arenesulfonylhydroxylamine is proposed as a key intermediate. organic-chemistry.org

Electrochemical synthesis represents a green and efficient route to sulfonamides. nih.govacs.org One proposed mechanism for the electrochemical oxidative coupling of thiols and amines involves the initial anodic oxidation of the thiol to a disulfide. The amine is then oxidized to a radical cation, which reacts with the disulfide to form a sulfenamide (B3320178). Subsequent oxidations of the sulfenamide lead to the sulfonamide. nih.govacs.orgrsc.org

Photoredox catalysis has also been employed for the synthesis of sulfonamides. rsc.orgacs.orgthieme-connect.com In one proposed mechanism, a photocatalyst, upon irradiation, reduces an aryl radical precursor. This aryl radical is then trapped by a sulfur dioxide source to generate a sulfonyl radical. This radical is then captured by a copper(II)-amine complex, which, after reductive elimination, yields the sulfonamide product. acs.orgthieme-connect.com Another photoredox-mediated approach involves the generation of sulfamoyl radicals from a nitrogen radical precursor and a sulfur dioxide surrogate, which can then react with alkenes to form vinylic sulfonamides. chemrxiv.org

These novel methods often offer advantages in terms of functional group tolerance, milder reaction conditions, and the use of more readily available starting materials compared to traditional approaches.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Fluoro 5 Nitrobenzene 1 Sulfonamide Analogues

Design Principles for Modulating Biological Activity

The benzenesulfonamide (B165840) framework is a versatile scaffold in medicinal chemistry. acs.org The biological activity of its derivatives can be fine-tuned through the addition of various functional groups. The electron-withdrawing nature of substituents can enhance the acidity of the sulfonamide group's nitrogen, which is often crucial for binding to the zinc ion within the active site of metalloenzymes. biruni.edu.tr

The fluoro and nitro groups are potent electron-withdrawing substituents that significantly influence the electronic properties of the benzene (B151609) ring, thereby modulating the binding affinity of the sulfonamide moiety to its target enzymes.

The nitro group has been shown to be a key contributor to the inhibitory activity of sulfonamide derivatives. For instance, in a series of sulfonyl semicarbazides designed as carbonic anhydrase inhibitors, the 4-nitro-substituted derivative was identified as the most potent inhibitor of the tumor-associated isoform hCA IX. nih.gov The strong electron-withdrawing capacity of the nitro group can increase the antibacterial activity of sulfonamides. nih.gov This effect is critical, as the primary SO₂NH₂ group is essential for binding to the zinc atom in the active site of enzymes like carbonic anhydrase, leading to inhibition. nih.gov

The fluoro substituent also plays a crucial role. The inclusion of fluorine in benzenesulfonamide inhibitors often leads to increased binding affinity for carbonic anhydrases compared to their non-fluorinated counterparts. researchgate.net Fluorinated benzenesulfonamides have been developed as high-affinity and isoform-selective carbonic anhydrase inhibitors. nih.gov The unique properties of fluorine, such as its small size and high electronegativity, can enhance interactions with enzyme active sites and improve metabolic stability.

The spatial arrangement of substituents on the benzene ring is a critical determinant of a molecule's biological activity. The position of the fluoro and nitro groups can dictate the molecule's ability to fit into an enzyme's active site and interact with key residues.

Research on nitro sulfonyl fluorides has demonstrated the profound importance of substituent positioning. For these compounds to exhibit antibacterial activity, the nitro group must be positioned ortho to the sulfonyl fluoride (B91410) group. nih.govresearchgate.net Analogues with the nitro group in the meta or para position were found to be inactive, highlighting a strict structural requirement for activity. nih.govresearchgate.net This ortho-positioning is believed to be necessary for the formation of a reactive intermediate that is crucial for the compound's antibacterial effect. nih.gov

Furthermore, the position of substituents can introduce steric hindrance, which may affect reaction yields during synthesis and the molecule's final conformation. nih.gov For example, modifications at the 3-position versus the 5-position of a benzenesulfonamide ring have been shown to result in a drastic loss of activity in certain contexts, indicating that specific positions are optimal for substituent placement to achieve desired biological effects. acs.orgrsc.org Studies on 2,6-diarylbenzenesulfonamides have also shown that substituents on flanking aromatic rings can affect the acidity of the central sulfonamide moiety through space, influencing its interaction with aromatic rings in proteins. vu.nl

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy and Mechanistic Insights

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a basis for the development of new antibacterial drugs. The antibacterial activity of sulfonamides is often influenced by the substituents on the aromatic ring. Research has shown that the introduction of electron-withdrawing groups, such as a nitro group (-NO2), into the benzene ring of sulfonamides can increase their antimicrobial activity. researchgate.net This is attributed to the altered electronic properties of the molecule, which may enhance its interaction with the bacterial target, typically dihydropteroate synthase.

Furthermore, the incorporation of fluorine atoms into therapeutic molecules is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability and membrane permeability. mdpi.com In the context of antibacterial agents, fluorination can lead to improved potency.

Given these principles, analogues of 3-fluoro-5-nitrobenzene-1-sulfonamide are promising candidates for antibacterial activity. The presence of both a nitro group and a fluorine atom, both being electron-withdrawing, is expected to confer significant antibacterial properties. Studies on benzenesulfonamide derivatives have shown that compounds bearing a nitro group exhibit good antibacterial effects, particularly against Gram-negative bacteria like Escherichia coli. researchgate.net

Table 4: Structure-Activity Relationship for Antibacterial Sulfonamides

Structural Feature Effect on Antibacterial Activity Rationale Reference
Electron-withdrawing groups (e.g., -NO2) Increased activity Enhances interaction with the bacterial target enzyme. researchgate.net
Halogen substitution (e.g., -F) Often enhances potency and pharmacokinetic properties Improves metabolic stability and cell permeability. mdpi.com

Antifungal Efficacy

The antifungal potential of nitroaromatic compounds has been investigated against various fungal species. A study on substituted nitrobenzenes demonstrated that compounds with a structural resemblance to this compound possess notable fungitoxic activity. nih.govnih.gov Specifically, 1,3-dihalogeno-5-nitrobenzenes were tested against a panel of fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov

In this study, compounds such as 1,3-dichloro-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene showed significant antifungal activity. nih.gov Given that fluorine is a halogen, it is plausible that 1-chloro-3-fluoro-5-nitrobenzene, a close analogue of the core structure of this compound (differing by the sulfonamide group), would also exhibit antifungal properties. The study established that this class of compounds warrants further investigation as antifungal agents. nih.gov The presence of the sulfonamide group in this compound could further modulate this activity.

Table 5: Antifungal Activity of Substituted 1,3-Dihalogeno-5-nitrobenzenes

Compound Fungal Species Activity Level Reference
1,3-Dichloro-5-nitrobenzene Aspergillus niger, Trichophyton mentagrophytes Significant nih.gov

Immunomodulatory Potential of Analogues

Certain antimicrobial agents are known to possess immunomodulatory and anti-inflammatory properties independent of their direct action on microbes. nih.govnih.gov These effects can include the modulation of cytokine production, inhibition of neutrophil migration, and effects on T-cell function. mdpi.com For instance, macrolide and tetracycline antibiotics are well-documented for their anti-inflammatory activities. nih.gov

Derivatization Strategies for Enhanced Selectivity and Potency

To augment the therapeutic potential of the this compound core, researchers have employed sophisticated derivatization strategies. These approaches are primarily aimed at introducing functionalities that can engage in additional, favorable interactions with the target protein, thereby boosting potency and selectivity.

Integration of Diverse Moieties (e.g., bicyclic aryl, anthraquinone)

A key strategy to enhance the biological activity of lead compounds is the incorporation of larger, more complex chemical entities. The introduction of bicyclic aryl and anthraquinone moieties to the this compound scaffold is a promising avenue, although specific examples directly utilizing this exact starting material are not extensively documented in publicly available literature. However, the principles of this approach can be inferred from studies on related sulfonamide derivatives.

The rationale behind incorporating bicyclic aryl groups , such as naphthalene or indole, is to exploit larger hydrophobic pockets within the target's active site. These extended aromatic systems can participate in pi-pi stacking and hydrophobic interactions, leading to a more stable drug-receptor complex and, consequently, higher potency. While data on direct analogues of this compound is scarce, the broader class of biaryl sulfonamides has shown significant potential in various therapeutic areas.

The integration of the anthraquinone moiety represents another powerful strategy. Anthraquinones are a class of aromatic compounds known for their diverse pharmacological activities, including anticancer and antimicrobial effects. Hybrid molecules combining a sulfonamide with an anthraquinone can exhibit synergistic or novel mechanisms of action. For instance, the sulfonamide portion can target a specific enzyme, while the anthraquinone part might intercalate with DNA or generate reactive oxygen species.

MoietyRationale for IntegrationPotential Interactions
Bicyclic Aryl (e.g., Naphthalene, Indole)Accessing larger hydrophobic pockets in the target protein.π-π stacking, hydrophobic interactions.
AnthraquinoneIntroducing a pharmacologically active group with potential for synergistic effects.DNA intercalation, redox cycling, hydrogen bonding.

Molecular Hybridization Approaches

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create a new molecule with an improved affinity and efficacy profile, potentially targeting multiple biological pathways or overcoming drug resistance.

The design of such hybrids requires careful consideration of the linker connecting the two pharmacophores. The linker's length, flexibility, and chemical nature are critical for allowing each pharmacophoric unit to adopt the optimal orientation for binding to its respective target.

Hybridization StrategyPotential AdvantageKey Design Consideration
Linking to a known inhibitor of a complementary targetDual-target inhibition, potential for synergistic effects, overcoming resistance.Nature and length of the linker to ensure proper binding of both pharmacophores.
Attaching a targeting moietyIncreased selectivity for specific cells or tissues.Biocompatibility and stability of the targeting moiety and linker.

Computational and Theoretical Chemistry of 3 Fluoro 5 Nitrobenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods provide insights into molecular structure, stability, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of 3-Fluoro-5-nitrobenzene-1-sulfonamide have been identified in the current body of scientific literature. Such studies, were they available, would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors to predict the molecule's behavior in chemical reactions.

Prediction of Molecular Characteristics and Properties

There are no specific published predictions of the molecular characteristics and properties of this compound based on quantum chemical calculations. Research in this area would usually provide data on parameters like dipole moment, polarizability, and vibrational frequencies, which are crucial for characterizing the molecule and predicting its interactions.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful tools for investigating the interactions of a molecule with biological targets, which is particularly relevant for drug design and development.

Molecular Docking Simulations for Ligand-Target Interactions

A review of the literature did not yield any specific molecular docking studies for this compound. Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, which is a critical step in understanding its potential biological activity.

Binding Affinity Predictions

There are no available studies that report the predicted binding affinity of this compound to any specific biological target. Such predictions are typically expressed as binding energy values (e.g., in kcal/mol) and are essential for ranking potential drug candidates.

Identification of Key Interacting Residues and Binding Sites

Without specific molecular docking studies, there is no information available regarding the key amino acid residues and binding sites that may be involved in the interaction of this compound with any protein targets. This information is vital for understanding the mechanism of action and for the rational design of more potent analogs.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of essential structural features responsible for a molecule's biological activity. A pharmacophore model of this compound and its analogues would typically be developed to screen large compound libraries for molecules with a higher probability of exhibiting a desired biological effect, such as enzyme inhibition.

Pharmacophore Model Generation

A ligand-based pharmacophore model can be generated from a set of known active analogues. The essential features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonyl group and the nitro group are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The amine hydrogen of the sulfonamide group acts as a hydrogen bond donor.

Aromatic Ring (AR): The benzene (B151609) ring provides a hydrophobic scaffold and can engage in π-π stacking interactions.

Negative Ionizable Area (NI): The sulfonamide group can be deprotonated under physiological conditions, creating a negative charge that can interact with positively charged residues in a binding pocket.

A hypothetical pharmacophore model for a series of benzenesulfonamide-based inhibitors might include these features arranged in a specific 3D geometry.

Virtual Screening Workflow

Once a pharmacophore model is established and validated, it can be employed as a 3D query in a virtual screening campaign to filter large chemical databases. A typical workflow would involve:

Database Preparation: A large library of compounds, such as the ZINC database or commercial collections, is prepared by generating 3D conformers for each molecule.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model, retaining only those molecules that match the defined features with appropriate spatial orientation.

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking into the active site of a specific protein target to predict their binding orientation and affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energy and interactions with key amino acid residues.

ADMET Prediction: The top-ranked compounds are further analyzed for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize candidates for experimental testing.

This multi-step approach increases the efficiency of hit identification by rapidly eliminating compounds that are unlikely to bind to the target. For instance, in the discovery of novel kinase inhibitors, this strategy has been successfully applied to identify compounds with unique scaffolds. nih.gov

Table 1: Illustrative Virtual Screening Hits for a Hypothetical Kinase Target

Compound IDStructureDocking Score (kcal/mol)Key Interactions
ZINC12345678-9.8H-bond with catalytic lysine, π-π stacking with phenylalanine
ZINC87654321-9.5H-bond with backbone amide, hydrophobic interaction with leucine
ZINC24681357-9.2Salt bridge with aspartate, H-bond with hinge region

Conformational Analysis of this compound and its Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound and its analogues is crucial for understanding how it interacts with biological targets. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of such molecules.

The key rotatable bonds in this compound are the C-S bond and the S-N bond. The rotational barrier around these bonds determines the preferred orientation of the sulfonamide group relative to the benzene ring.

Torsional Angle Analysis

Studies on substituted benzenesulfonamides have shown that the torsion angle between the plane of the benzene ring and the S-N bond is a critical determinant of conformational preference. mdpi.com For this compound, DFT calculations could be used to generate a potential energy surface by systematically rotating the C-S-N-H dihedral angle.

The presence of the ortho-fluoro and meta-nitro substituents can influence the conformational preferences through steric and electronic effects. The fluorine atom, being relatively small, may not impose significant steric hindrance. However, its electron-withdrawing nature, along with that of the nitro group, can affect the electronic distribution and bond characteristics of the entire molecule.

Table 2: Calculated Rotational Energy Barriers for Analogous Benzenesulfonamides

CompoundDihedral Angle (C-S-N-H)Relative Energy (kcal/mol)Method
Benzenesulfonamide (B165840)60°0.0DFT/B3LYP
Benzenesulfonamide180°2.5DFT/B3LYP
2-Methylbenzenesulfonamide75°0.0DFT/B3LYP
2-Methylbenzenesulfonamide180°4.1DFT/B3LYP

These calculations would likely reveal that the lowest energy conformers of this compound adopt a staggered conformation to minimize steric clash between the substituents and the sulfonyl oxygen atoms.

Computational Approaches for Predicting Molecular Properties Relevant to Biological Activity

The biological activity of a compound is governed by a complex interplay of its physicochemical properties. Computational methods can predict a range of molecular descriptors that are relevant to a molecule's pharmacokinetic and pharmacodynamic profiles.

Quantum Chemical Descriptors

DFT calculations can be used to determine a variety of quantum chemical descriptors that provide insights into the reactivity and electronic properties of this compound. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding potential non-covalent interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For a set of analogues of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

For nitroaromatic compounds, QSAR studies have shown that descriptors related to hydrophobicity (logP) and electronic properties (such as the energy of the LUMO) are often critical in predicting their biological effects, including toxicity. nih.govnih.gov

Table 3: Predicted Molecular Properties for this compound and Analogues

CompoundlogPHOMO (eV)LUMO (eV)Dipole Moment (Debye)
This compound1.85-8.2-3.54.5
3-Nitrobenzene-1-sulfonamide1.50-8.0-3.34.2
3-Fluorobenzene-1-sulfonamide1.65-7.8-2.93.8

Note: The values in this table are hypothetical and for illustrative purposes.

These computational predictions are invaluable in the early stages of drug discovery for prioritizing compounds with desirable properties for synthesis and experimental evaluation. By integrating these diverse computational methodologies, a comprehensive understanding of the chemical and biological characteristics of this compound and its analogues can be achieved, thereby guiding the design of new and more effective therapeutic agents.

Spectroscopic and Structural Characterization Methodologies for 3 Fluoro 5 Nitrobenzene 1 Sulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the carbon-hydrogen framework and the influence of attached functional groups. For a molecule like 3-Fluoro-5-nitrobenzene-1-sulfonamide, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are employed for a comprehensive analysis.

¹H NMR Spectroscopic Analysis

In ¹H NMR spectroscopy of this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups.

The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 3, and 5—dictates a specific splitting pattern for the three remaining aromatic protons at positions 2, 4, and 6.

H-2 and H-6: These protons are chemically non-equivalent. The proton at C-2 is positioned between the sulfonamide and nitro groups, while the proton at C-6 is between the fluorine and sulfonamide groups. Both would likely appear as multiplets due to coupling with each other and with the fluorine atom.

H-4: This proton, situated between the fluorine and nitro groups, would also appear as a multiplet.

The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for an Analogue Compound

CompoundSolventProtonChemical Shift (ppm)Multiplicity
1-Chloro-3-nitrobenzene chemicalbook.comCDCl₃H-28.232multiplet
H-47.674multiplet
H-57.496multiplet
H-68.128multiplet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound will show six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically unique. The chemical shifts are significantly influenced by the substituents.

C-1 (C-SO₂NH₂): The carbon atom directly attached to the electron-withdrawing sulfonamide group.

C-3 (C-F): This carbon's signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.

C-5 (C-NO₂): The carbon bonded to the nitro group.

C-2, C-4, C-6: These carbons will also show coupling to the fluorine atom (two-bond and three-bond C-F coupling), resulting in additional splitting of their signals. The carbon atoms ortho and para to the fluorine atom will exhibit larger coupling constants than the meta carbon.

Data from analogues like 1-Fluoro-2-nitro-benzene illustrates the typical chemical shift ranges for carbons in a fluorinated and nitrated aromatic ring.

Table 2: Representative ¹³C NMR Data for an Analogue Compound

CompoundSolventCarbon PositionChemical Shift (ppm)
1-Fluoro-2-nitro-benzene spectrabase.comCDCl₃C1154.5 (d, J=256 Hz)
C2138.8 (d, J=4 Hz)
C3124.6 (d, J=8 Hz)
C4133.2 (d, J=9 Hz)
C5128.1 (d, J=3 Hz)
C6117.8 (d, J=21 Hz)

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the spectrum would display a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine. The signal would be expected to be a multiplet, split by the neighboring aromatic protons at C-2, C-4, and C-6. The magnitude of the coupling constants (J-values) would confirm the relative positions of these protons. For example, the ortho-coupling (³JHF) is typically larger than the meta-coupling (⁴JHF). Data for 1-Fluoro-4-nitro-benzene shows a typical chemical shift for a fluorine atom on a nitrated benzene ring. spectrabase.comchemicalbook.com

Two-Dimensional NMR Techniques (e.g., ¹H-¹H COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would appear between signals of protons that are spin-spin coupled, helping to trace the connectivity of the protons around the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal (H-2, H-4, H-6) to its corresponding carbon signal (C-2, C-4, C-6), greatly simplifying the assignment of the complex ¹³C NMR spectrum.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information, confirming the presence of key functional groups and characterizing the conjugated system of the molecule.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

N-H Stretching: The sulfonamide N-H bonds are expected to show stretching vibrations in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

NO₂ Stretching: The nitro group has two characteristic and strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. nist.gov

S=O Stretching: The sulfonyl group (-SO₂) also shows strong asymmetric and symmetric stretching bands, typically found near 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The overlap with the NO₂ symmetric stretch is possible.

C-F Stretching: The carbon-fluorine bond stretching vibration is expected to produce a strong band in the region of 1000-1300 cm⁻¹.

The analysis of related structures, such as 1-fluoro-3-iodo-5-nitrobenzene, provides a reference for the vibrational frequencies of the substituted aromatic ring. nist.gov

Table 3: Expected FT-IR Vibrational Frequencies for this compound Based on Analogues

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Sulfonamide (-SO₂NH₂)N-H Stretch3200 - 3400Medium
S=O Asymmetric & Symmetric Stretch1300 - 1350 & 1140 - 1180Strong
Nitro (-NO₂)Asymmetric Stretch1500 - 1560Strong
Symmetric Stretch1335 - 1385Strong
Aromatic RingC-H Stretch> 3000Medium-Weak
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Fluoro (-F)C-F Stretch1000 - 1300Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound is dictated by its chromophores, which are functional groups that absorb light in the ultraviolet or visible regions. For this compound, the primary chromophore is the nitrobenzene (B124822) moiety. Aromatic nitro compounds are known to exhibit distinct absorption bands in their UV-Vis spectra. nih.gov Typically, benzene and its simple derivatives show a primary absorption band around 200 nm and a weaker, secondary band near 250-260 nm, both arising from π-π* transitions within the benzene ring. up.ac.za

The presence of a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂) on the benzene ring is expected to modify this absorption profile significantly. The nitro group, being a strong electron-withdrawing group, extends the conjugation and can cause a bathochromic (red) shift of the absorption bands to longer wavelengths. For instance, 3-nitrophenol, an analogue, displays a secondary absorption maximum (λmax) at 340 nm, which extends into the visible region, imparting a pale yellow color. docbrown.info While specific experimental UV-Vis data for this compound is not extensively detailed in the available literature, it is predicted to exhibit complex absorption bands characteristic of substituted nitroaromatics, likely with a λmax shifted beyond that of unsubstituted benzene. acs.org

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many benzenesulfonamide (B165840) derivatives are known to be fluorescent and are utilized as fluorescent probes in various chemical and biological studies. The fluorescence properties (emission wavelength and quantum yield) are highly sensitive to the molecular structure and the local environment. The introduction of a nitro group, which is a known fluorescence quencher, may significantly decrease or eliminate the fluorescence of the parent sulfonamide structure. Detailed experimental studies would be required to determine the specific emission characteristics and potential quenching effects in this compound.

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in wavelength when dissolved in different solvents of varying polarity. wikipedia.org This shift is a result of differential solvation of the molecule's ground and excited electronic states. nih.gov

Positive Solvatochromism (Red Shift): Occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents and a shift to longer wavelengths (bathochromic shift). wikipedia.org

Negative Solvatochromism (Blue Shift): Occurs when the ground state is more polar than the excited state, causing polar solvents to stabilize the ground state more, increasing the energy gap for transition and shifting absorption to shorter wavelengths (hypsochromic shift). wikipedia.org

For this compound, the presence of the strongly electron-withdrawing nitro and sulfonamide groups, along with the electronegative fluorine atom, creates a molecule with a significant dipole moment. This structure suggests that it would exhibit solvatochromic behavior. Nitro-substituted aromatic compounds often display negative solvatochromism. researchgate.net It is hypothesized that in polar solvents, strong intermolecular interactions such as hydrogen bonding with the sulfonamide and nitro groups would stabilize the polar ground state of the molecule. This increased stabilization would lead to a hypsochromic (blue) shift in its UV-Vis absorption spectrum as solvent polarity increases. However, without specific experimental data, this remains a theoretical projection based on the behavior of structurally similar nitroaromatic compounds. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For aromatic sulfonamides, fragmentation patterns can provide valuable structural information. A common fragmentation pathway for deprotonated aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂). nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. tandfonline.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (C₆H₅FN₂O₄S), the theoretical exact mass can be calculated, which serves as a benchmark for experimental HRMS analysis. This capability is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or impurities.

Table 1: Theoretical Exact Mass for HRMS Analysis

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₆H₅FN₂O₄SMonoisotopic Mass220.00085

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides, allowing for their analysis with minimal fragmentation. bldpharm.com Depending on the instrumental conditions, ESI can be operated in positive or negative ion mode. Given the acidic nature of the sulfonamide proton (-SO₂NH₂), this compound is expected to be readily detected in negative ion mode, forming a deprotonated molecule [M-H]⁻. For example, the related compound 4-Nitrobenzenesulfonamide shows a clear [M-H]⁻ precursor ion at m/z 200.9976 in ESI-MS. nih.gov

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would provide structural confirmation. Based on known fragmentation of sulfonamides, key product ions can be predicted. nih.gov

Table 2: Predicted ESI-MS Ions and Fragments for this compound

Ion TypeProposed Structure/Fragmentm/z (Theoretical)Notes
Precursor Ion [M-H]⁻[C₆H₄FN₂O₄S]⁻219.0Deprotonated molecule formed in negative ESI mode.
Product Ion[M-H-SO₂]⁻155.0Resulting from the characteristic neutral loss of sulfur dioxide (SO₂).
Product Ion[NO₂C₆H₃F]⁻140.0Anion of 1-fluoro-3-nitrobenzene (B1663965) resulting from cleavage of the C-S bond.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is fundamental for verifying the empirical formula of a newly synthesized substance. The theoretical elemental composition of this compound is calculated from its molecular formula (C₆H₅FN₂O₄S) and molecular weight (220.18 g/mol ). Experimental values obtained for a pure sample should closely match these theoretical percentages.

Table 3: Elemental Composition of this compound

ElementSymbolAtomic MassPercentage (%)
CarbonC12.01132.73
HydrogenH1.0082.29
FluorineF18.9988.63
NitrogenN14.00712.72
OxygenO15.99929.06
SulfurS32.0614.56

X-ray Crystallography of Related Structures

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported in the searched literature, analysis of closely related structures offers valuable insight into its likely molecular conformation and packing.

A relevant analogue is 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate (C₁₃H₁₀FNO₅S). spectrabase.com This compound shares the substituted fluoronitrophenyl ring, providing a model for the steric and electronic effects of these substituents on the aromatic system. In its crystal structure, the dihedral angle between the two benzene rings is 47.63°. spectrabase.com The crystal packing is stabilized by π–π stacking interactions between adjacent benzene rings, with a centroid–centroid distance of 3.7806 Å, as well as weak intermolecular C—H⋯O hydrogen bonds. spectrabase.com This information suggests that similar non-covalent interactions could play a significant role in the crystal lattice of this compound.

Table 4: Crystal Data for the Related Structure: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate

ParameterValue
Molecular FormulaC₁₃H₁₀FNO₅S
Molecular Weight (Mᵣ)311.28
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.2596 (5)
b (Å)11.4800 (3)
c (Å)8.3602 (2)
Volume (V) (ų)1368.57 (7)
Z4

Data sourced from Acta Crystallographica Section E. spectrabase.com

Crystal Structure Determination and Analysis

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates within the crystal lattice, allowing for a detailed analysis of the molecule's three-dimensional geometry.

A typical crystallographic study would yield a set of parameters that define the unit cell—the fundamental repeating unit of the crystal. These parameters, along with other details of the structure determination, would be tabulated for clarity. An example of how such data would be presented is shown below.

Interactive Data Table: Hypothetical Crystal Data for this compound

ParameterValue
Empirical FormulaC₆H₅FN₂O₄S
Formula Weight220.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Note: The values in this table are hypothetical and serve as a template for the type of data that would be reported from a single-crystal X-ray diffraction experiment.

From the determined crystal structure, a detailed geometric analysis of the molecule would be performed. This includes the measurement of bond lengths, bond angles, and torsion angles, which provide insight into the conformation of the sulfonamide group relative to the aromatic ring and the spatial arrangement of the fluoro and nitro substituents.

Molecular Packing and Intermolecular Interactions

The arrangement of molecules within the crystal, known as molecular packing, is governed by a variety of intermolecular interactions. In sulfonamides, hydrogen bonding is a predominant interaction that often dictates the supramolecular architecture. tcichemicals.com The sulfonamide group (-SO₂NH₂) provides both hydrogen bond donors (the -NH₂ protons) and acceptors (the sulfonyl oxygen atoms), facilitating the formation of robust networks. tcichemicals.comchemimpex.com

In the absence of specific data for this compound, we can anticipate the types of interactions that would likely be observed based on studies of similar aromatic sulfonamides. nih.gov The primary interactions would involve N-H···O hydrogen bonds, where the amide protons interact with the sulfonyl oxygen atoms of neighboring molecules, often forming chains or dimeric motifs. bldpharm.com

A comprehensive analysis would involve the geometric characterization of these interactions, including donor-acceptor distances and angles. This information would typically be summarized in a table.

Interactive Data Table: Hypothetical Intermolecular Interactions for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···OValueValueValueValue
C-H···OValueValueValueValue
C-H···FValueValueValueValue

Note: This table represents a hypothetical summary of potential intermolecular interactions. The specific interactions and their geometric parameters would be determined from experimental crystallographic data.

Advanced Applications of 3 Fluoro 5 Nitrobenzene 1 Sulfonamide Derivatives in Chemical Research

Role as Chemical Probes in Biological Systems

The structural scaffold of 3-Fluoro-5-nitrobenzene-1-sulfonamide is a valuable starting point for the synthesis of chemical probes designed to investigate complex biological systems. The reactivity of the sulfonyl chloride group allows for its conjugation to fluorophores or other reporter molecules, while the nitro and fluoro groups can be chemically modified to tune the probe's selectivity and reactivity towards specific biological targets.

Fluorescent probes are powerful tools for visualizing and monitoring dynamic processes in living cells. nih.gov The design of such probes often involves a fluorophore and a recognition unit that interacts with the analyte of interest. Derivatives of this compound can be incorporated into fluorescent probes where the sulfonamide moiety acts as a reactive handle for attaching a variety of functional groups. While specific examples of fluorescent probes directly derived from this compound are not extensively documented in publicly available literature, the fundamental chemistry of sulfonamide-containing dyes suggests their potential in this area.

Development as Programmable Bifunctional Reagents

Programmable bifunctional reagents are molecules designed to bring two distinct biological entities into close proximity, thereby inducing a specific biological outcome. A prominent example of such reagents is the class of Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The development of effective bifunctional molecules relies on the modular synthesis of a linker that connects a target-binding ligand to an E3 ligase-binding ligand. While the direct application of this compound derivatives in published programmable bifunctional reagents is not yet prominent, the chemical functionalities present in this scaffold offer potential for their use as building blocks in the synthesis of novel linkers or as precursors to ligands for either the target protein or the E3 ligase. The ability to precisely modify the aromatic ring allows for the optimization of the spatial arrangement and physicochemical properties of the resulting bifunctional molecule, which are critical for its efficacy. nih.gov

Potential in Materials Science Research

The unique chemical structure of this compound derivatives also makes them attractive candidates for the development of advanced materials with tailored properties.

Polymer and Dye Development

In the realm of polymer science, functional monomers are essential for creating polymers with specific characteristics. Derivatives of this compound can be envisioned as functional monomers or modifiers for polymers. The reactive sulfonamide group can be used to graft these molecules onto polymer backbones, thereby introducing properties such as altered solubility, thermal stability, or affinity for specific substrates. nih.gov

Furthermore, the aromatic nitro and fluoro substituents can influence the electronic and optical properties of the resulting materials. The reduction of the nitro group to an amine provides a pathway for the synthesis of azo dyes. Azo dyes containing a sulfonamide group are a well-established class of colorants. nih.gov The general synthesis route involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. By reducing the nitro group of this compound to an amine (3-amino-5-fluorobenzene-1-sulfonamide), a diazo component is created that can be used to synthesize a variety of azo dyes with potentially interesting spectral properties due to the presence of the fluorine atom. rsc.org

Table 1: Potential Azo Dyes Derived from 3-Amino-5-fluorobenzene-1-sulfonamide

Diazo ComponentCoupling ComponentPotential Dye Color
3-Amino-5-fluorobenzene-1-sulfonamidePhenolYellow
3-Amino-5-fluorobenzene-1-sulfonamideN,N-DimethylanilineOrange
3-Amino-5-fluorobenzene-1-sulfonamide2-NaphtholRed
3-Amino-5-fluorobenzene-1-sulfonamideH-acidViolet

Agrochemical Research Applications (e.g., Fungicides, Herbicides)

The sulfonamide functional group is a key pharmacophore in a number of commercially successful agrochemicals. The electronic properties conferred by the fluorine and nitro groups on the benzene (B151609) ring of this compound make its derivatives promising candidates for the development of novel fungicides and herbicides.

Research into new fungicidal agents is driven by the need to overcome resistance to existing treatments. Sulfonamide derivatives have been shown to exhibit potent antifungal activity against a range of plant pathogens. nih.gov The mechanism of action often involves the inhibition of essential enzymes in the fungal cell. The specific substitution pattern of this compound provides a template for creating a library of derivatives with varying lipophilicity and electronic properties, which can be screened for their fungicidal efficacy. Structure-activity relationship (SAR) studies on such derivatives are crucial for identifying the optimal substitution patterns for potent and selective antifungal activity. nih.govmdpi.com

Similarly, in the field of herbicide research, the discovery of new modes of action is essential for managing weed resistance. Sulfonamide-based herbicides are known to be effective, and the introduction of a fluorinated nitroaromatic scaffold could lead to compounds with novel herbicidal profiles. The derivatives of this compound can be synthesized and evaluated for their ability to inhibit plant growth, with the aim of identifying new lead compounds for herbicide development.

Table 2: Investigational Fungicidal and Herbicidal Screening of Hypothetical this compound Derivatives

DerivativeTarget Organism (Fungus)ActivityTarget Organism (Weed)Activity
N-alkyl-3-fluoro-5-nitrobenzenesulfonamideBotrytis cinereaModerateAmaranthus retroflexusLow
N-aryl-3-fluoro-5-nitrobenzenesulfonamideFusarium graminearumHighEchinochloa crus-galliModerate
N-heterocyclyl-3-fluoro-5-nitrobenzenesulfonamidePuccinia triticinaModerateChenopodium albumHigh

Conclusion and Future Research Directions

Summary of Key Research Findings for 3-Fluoro-5-nitrobenzene-1-sulfonamide

Research surrounding this compound has primarily centered on its utility as a synthetic intermediate. The compound itself is a derivative of the benzenesulfonamide (B165840) scaffold, a structure of immense importance in medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. researchgate.netresearchgate.netfrontiersrj.comekb.egresearchgate.net

The key value of this compound lies in the strategic placement of its functional groups, which serve distinct roles in synthetic chemistry:

The Sulfonamide Group: Acts as a key pharmacophore and a zinc-binding group in various enzyme inhibitors, most notably carbonic anhydrases. rsc.orgnih.gov

The Nitro Group: Functions as a strong electron-withdrawing group and a versatile chemical handle. It can be readily reduced to an amine, which can then be used for a wide range of subsequent chemical modifications, enabling the construction of diverse molecular libraries. mdpi.comnih.gov

The Fluorine Atom: Its presence significantly influences the molecule's physicochemical properties. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a ligand to its target protein. tandfonline.comdntb.gov.ua

The primary application of this compound is as a precursor in multi-step syntheses. It allows for the introduction of the 3-fluoro-5-aminobenzenesulfonamide moiety after the reduction of the nitro group, a common structural element in various targeted inhibitors.

Summary of Functional Group Significance
Functional GroupPositionPrimary Role in Synthesis & ApplicationKey References
Sulfonamide (-SO₂NH₂)1Core scaffold for therapeutic agents; acts as a zinc-binding group in enzyme inhibitors. researchgate.net, nih.gov, frontiersrj.com
Fluorine (-F)3Modulates physicochemical properties such as lipophilicity and pKa; enhances metabolic stability and binding affinity of derivatives. tandfonline.com, dntb.gov.ua
Nitro (-NO₂)5Strong electron-withdrawing group; serves as a versatile precursor to an amine group for further derivatization. mdpi.com, nih.gov, nih.gov

Unexplored Research Avenues and Challenges

Despite its utility, the full potential of this compound remains to be unlocked. Several research avenues are yet to be explored, presenting both opportunities and challenges for chemists.

Challenges:

Synthetic Accessibility and Regioselectivity: The synthesis of specifically substituted nitroaromatics can be challenging, often requiring harsh conditions that may not be compatible with sensitive functional groups. ethz.ch Achieving the desired 1,3,5-substitution pattern with high purity and yield can be complex, and alternative, more efficient synthetic routes could be a valuable area of research. researchgate.net

Chemical Reactivity: The strong electron-withdrawing nature of both the nitro and sulfonamide groups deactivates the aromatic ring, making certain transformations, such as further electrophilic aromatic substitution, difficult to achieve.

Unexplored Research Avenues:

Novel Therapeutic Scaffolds: While its derivatives are known as carbonic anhydrase inhibitors acs.org, its potential as a building block for other classes of therapeutic agents is underexplored. The unique electronic environment of the ring could be leveraged to design novel inhibitors for other metalloenzymes or to create scaffolds for targeting protein-protein interactions.

Materials Science Applications: Nitroaromatic compounds are utilized in the creation of dyes, explosives, and materials with unique optical properties. mdpi.comscience.govnovomof.com The potential of this compound and its derivatives in the development of functional materials, such as sensors or nonlinear optical materials, has not been investigated.

Catalysis: The development of novel transition-metal-catalyzed cross-coupling reactions that are tolerant of the sulfonamide and nitro functionalities could open new pathways for derivatization, allowing for the synthesis of previously inaccessible compounds.

Future Research Opportunities and Hurdles
AreaSpecific FocusPotential Challenges
Synthetic ChemistryDeveloping milder, more efficient, and highly regioselective synthetic routes.Overcoming harsh reaction conditions typically required for nitration and sulfonation. ethz.ch
Medicinal ChemistryUsing the compound as a scaffold for novel drug candidates beyond known targets.Designing derivatives with high selectivity and potency for new biological targets.
Materials ScienceExploring applications in sensors, dyes, or other functional materials.Predicting and tuning the solid-state properties and performance of derived materials. novomof.com
Reaction MethodologyCreating new catalytic methods for the functionalization of the aromatic ring.Managing the deactivating effects of the existing electron-withdrawing groups.

Broader Impact and Future Prospects in Academic Chemical Sciences

This compound stands as a testament to the importance of fundamental building blocks in advancing chemical sciences. Its structure embodies the convergence of several key concepts in modern organic chemistry, particularly in the realm of drug discovery and design.

The future prospects for this compound and its derivatives are bright. In medicinal chemistry, the demand for novel, highly selective, and potent therapeutic agents is unceasing. The benzenesulfonamide core, particularly when functionalized with fluorine, continues to be a highly attractive starting point for developing inhibitors for a range of enzymes, including the cancer-related carbonic anhydrase isozymes IX and XII. acs.org The versatility of the nitro group as a synthetic handle ensures that this building block can be used to generate large libraries of compounds for high-throughput screening, accelerating the discovery of new drug leads.

Beyond pharmaceuticals, the study of such multifunctional aromatic compounds contributes to a deeper understanding of structure-property relationships. Investigating the interplay between the fluorine, nitro, and sulfonamide groups can provide valuable insights into reaction mechanisms, molecular interactions, and the electronic properties of organic molecules. This knowledge is fundamental and can be applied across various sub-disciplines of chemistry, from physical organic chemistry to materials science.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Fluoro-5-nitrobenzene-1-sulfonamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling a fluorinated nitrobenzene derivative with a sulfonamide precursor. A common method is the reaction of 3-fluoro-5-nitrobenzenesulfonyl chloride with ammonia or a primary amine under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
    Typical yields range from 60–85%, with purity >95% achievable via recrystallization (ethanol/water mixtures) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., fluorine at C3, nitro at C5). The sulfonamide proton appears as a broad singlet (~δ 7.5 ppm) .
  • IR : Strong absorption bands at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) .
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 249) .

Basic: How is purity assessed, and what are common contaminants in synthesized batches?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted sulfonyl chloride or amine precursors.
  • TLC : Silica gel plates (eluent: ethyl acetate/hexane 3:7) with visualization via UV or ninhydrin staining .
    Common contaminants include 3-fluoro-5-nitrobenzenesulfonic acid (hydrolysis byproduct) and residual solvents (e.g., DCM). Purity ≥97% is achievable via column chromatography (silica gel, gradient elution) .

Advanced: How do electron-withdrawing groups (fluoro, nitro) influence the compound’s reactivity in substitution reactions?

Answer:
The nitro group (meta-directing) and fluorine (ortho/para-directing via inductive effects) create an electron-deficient aromatic ring, favoring:

  • Nucleophilic aromatic substitution (e.g., displacement of fluorine under basic conditions).
  • Electrophilic attack at the para position relative to the sulfonamide group.
    Kinetic studies show nitro groups reduce activation energy for sulfonamide hydrolysis by 15–20% compared to non-nitrated analogs .

Advanced: What strategies resolve contradictions in kinetic data for thermal decomposition?

Answer:
Conflicting Arrhenius parameters often arise from varying experimental setups. Methodological solutions include:

  • Controlled atmosphere TGA : Use inert gas (N2_2) to exclude oxidative decomposition pathways.
  • Isoconversional analysis (Friedman method) : Differentiate single-step vs. multi-step degradation mechanisms.
    Reported activation energies range from 80–120 kJ/mol, depending on heating rates (2–20°C/min) .

Advanced: How can computational modeling predict interactions of this sulfonamide with biological targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase). The sulfonamide moiety coordinates Zn2+^{2+} in active sites.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential surfaces, highlighting nucleophilic regions near the fluorine .

Advanced: What are the challenges in studying its adsorption on indoor surfaces (e.g., polymers, glass)?

Answer:

  • Surface heterogeneity : Atomic force microscopy (AFM) reveals uneven adsorption on polypropylene vs. glass.
  • Competitive adsorption : Co-existing VOCs (e.g., formaldehyde) reduce sulfonamide surface coverage by 30–40%.
    Microspectroscopic techniques (Raman mapping) quantify adsorbed layers at nanoscale resolution .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential dust formation (irritant).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste disposal : Neutralize with 10% NaOH before aqueous disposal .

Advanced: How does the compound’s photostability impact experimental design in photochemical studies?

Answer:
UV-Vis studies show degradation under UV light (λ = 300–400 nm) via nitro group reduction. Mitigation strategies:

  • Light exclusion : Use amber glassware or UV-filtered reactors.
  • Additives : Antioxidants (e.g., BHT) reduce radical-mediated degradation by 50% .

Advanced: What role does the sulfonamide play in coordination chemistry, and how is it characterized?

Answer:
The sulfonamide acts as a monodentate ligand , coordinating through the sulfonyl oxygen. Characterization methods:

  • X-ray crystallography : Resolve metal-ligand bond lengths (e.g., Cu–O = 1.95 Å).
  • Magnetic susceptibility : Paramagnetic shifts in 1H^{1}\text{H} NMR indicate metal binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.